N-(3-(1-(2-ethylbutanoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
This compound features a pyrazole core substituted at the 1-position with a 2-ethylbutanoyl group and at the 5-position with a 4-fluorophenyl ring. The phenyl group at the 3-position of the pyrazole is further modified with a methanesulfonamide moiety.
Properties
IUPAC Name |
N-[3-[2-(2-ethylbutanoyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c1-4-15(5-2)22(27)26-21(16-9-11-18(23)12-10-16)14-20(24-26)17-7-6-8-19(13-17)25-30(3,28)29/h6-13,15,21,25H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMACMSWSXYEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-(2-ethylbutanoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the pyrazole class of compounds. Pyrazoles have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole Core : The 4,5-dihydro-1H-pyrazole structure contributes to its reactivity and biological interactions.
- Substituents : The presence of a 4-fluorophenyl group and an ethylbutanoyl moiety enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with pyrazole structures exhibit a wide range of biological activities. The specific compound under review has shown promise in several areas:
- Anti-inflammatory Activity :
-
Anticancer Properties :
- Certain pyrazoles have been reported to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, related compounds have shown IC50 values in the nanomolar range against cancer cell lines such as MCF-7 .
- Antimicrobial Effects :
Case Study 1: Anti-inflammatory Evaluation
A study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced paw edema in rats. Among the tested compounds, those with electron-donating groups showed superior activity compared to those with electron-withdrawing groups .
| Compound | I50 (nM) | Mechanism |
|---|---|---|
| Compound A | 40 | COX inhibition |
| Compound B | 80 | Cytokine modulation |
Case Study 2: Anticancer Activity
In vitro studies on related pyrazole derivatives revealed significant antiproliferative effects against breast cancer cells (MCF-7). The most potent derivative had an IC50 of 0.08 µM, comparable to established anticancer drugs .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative X | 0.07 | MCF-7 |
| Derivative Y | 0.10 | HeLa |
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Targeting COX enzymes and other inflammatory mediators.
- Cell Cycle Modulation : Inducing apoptosis in cancer cells through activation of caspases.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key structural variations among analogues include substitutions on the pyrazole ring, acyl groups, and sulfonamide modifications. Below is a comparative analysis:
Table 1: Substituent Comparison
Pharmacological and Binding Properties
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and analogues (e.g., ) introduces electron-withdrawing effects, which may strengthen hydrogen bonding or dipole interactions with viral proteins .
- Sulfonamide Modifications : Methanesulfonamide (target compound) offers lower molecular weight and higher solubility than ethanesulfonamide (), which may improve bioavailability .
Table 2: Hypothetical Pharmacokinetic Profile
*ΔG values are illustrative; experimental data required for validation.
Q & A
Q. Key Techniques :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D conformation using programs like SHELXL for refinement .
- Nuclear Magnetic Resonance (NMR) : Assign protons (¹H) and carbons (¹³C) to confirm regiochemistry and substituent positions.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .
Software Tools : - WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality figures .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Methodological Approach :
Verify Synthesis Reproducibility : Ensure consistent reaction conditions (temperature, solvent, catalyst loading) to rule out batch variability .
Assess Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to confirm absence of enantiomeric impurities, as the 4,5-dihydropyrazole ring may exhibit stereoisomerism .
Biological Assay Standardization :
- Use isogenic cell lines or standardized enzyme inhibition protocols (e.g., fixed ATP concentrations for kinase assays).
- Include positive controls (e.g., known inhibitors) to validate assay conditions .
Advanced: What computational strategies are recommended for designing derivatives with enhanced bioactivity?
Quantitative Structure-Activity Relationship (QSAR) :
- Train models using descriptors like logP, polar surface area, and electrostatic potential maps to predict activity against targets (e.g., kinases, GPCRs) .
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., viral polymerases, as in ). Focus on hydrogen bonding with residues like Arg634 or hydrophobic interactions .
Synthetic Feasibility Screening : Prioritize derivatives with minimal synthetic complexity using retrosynthesis tools (e.g., AiZynthFinder ) .
Advanced: How can reaction conditions be optimized for lab-scale synthesis of this compound?
Q. Optimization Parameters :
- Temperature Control : Use microwave-assisted synthesis to accelerate reactions (e.g., 80–120°C for Suzuki coupling) while reducing side products .
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency.
- Catalyst Screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling yield improvements .
Process Monitoring : - Implement inline Fourier Transform Infrared (FTIR) spectroscopy for real-time reaction tracking.
Advanced: What experimental approaches are used to study degradation pathways and stability?
Forced Degradation Studies :
- Expose the compound to stress conditions (heat, UV light, oxidizing agents) and monitor degradation via liquid chromatography-mass spectrometry (LC-MS) .
Kinetic Stability Analysis :
- Perform accelerated stability tests (40°C/75% RH) and model degradation kinetics using Arrhenius equations.
Protective Strategies :
- Store under inert atmosphere (argon) and use stabilizers (e.g., BHT) to prevent oxidation of the dihydropyrazole ring .
Advanced: How can researchers validate target engagement in cellular assays?
Cellular Thermal Shift Assay (CETSA) :
- Monitor target protein stabilization upon compound binding by measuring thermal denaturation shifts .
Pull-Down Assays :
- Use biotinylated probes or photoaffinity labeling to isolate compound-protein complexes for mass spectrometry identification.
Knockout/RNAi Validation :
- Compare activity in wild-type vs. CRISPR-Cas9 gene-edited cell lines to confirm target specificity .
Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?
Q. Common Issues :
- Disorder in Flexible Groups : The 2-ethylbutanoyl side chain may exhibit rotational disorder. Refine using SHELXL with split occupancy models .
- Twinned Crystals : Apply twin law refinement (e.g., BASF parameter in SHELXL) for datasets with overlapping reflections .
Validation : - Check R-factors and electron density maps (e.g., Coot ) to ensure model accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
